N-cyclopentyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS: 868967-49-1, BG13866) is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 3 and a sulfanyl-linked acetamide moiety at position 4. The cyclopentyl group on the acetamide nitrogen distinguishes it from structurally related analogs.
Properties
IUPAC Name |
N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-15(19-12-5-1-2-6-12)11-25-16-9-8-14-20-21-17(23(14)22-16)13-7-3-4-10-18-13/h3-4,7-10,12H,1-2,5-6,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTLZVQMNMLKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation to Form the Triazole Ring
The triazolopyridazine scaffold is constructed via cyclocondensation of pyridazine-3-amine with pyridin-2-yl nitrile. Under acidic conditions (e.g., HCl/EtOH), the amine reacts with the nitrile to form a hydrazone intermediate, which undergoes intramolecular cyclization to yield 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine.
Reaction Conditions :
- Solvent : Ethanol
- Catalyst : Concentrated HCl
- Temperature : Reflux (78°C)
- Time : 12–16 hours
Mechanistic Insight :
$$
\text{Pyridazine-3-amine} + \text{Pyridin-2-yl nitrile} \xrightarrow{\text{HCl}} \text{Hydrazone intermediate} \rightarrow \text{Triazolo[4,3-b]pyridazine}
$$
Introduction of the Thiol Group at Position 6
The 6-chloro derivative of the triazolopyridazine core is synthesized by chlorination using POCl₃. Subsequent nucleophilic aromatic substitution with thiourea introduces the thiol group.
Stepwise Procedure :
- Chlorination :
- Thiolation :
Key Reaction :
$$
\text{6-Chloro derivative} + \text{Thiourea} \xrightarrow{\text{EtOH}} \text{6-Thiol derivative} + \text{HCl}
$$
Synthesis of the Acetamide Side Chain
Preparation of N-Cyclopentyl-2-bromoacetamide
Bromoacetyl bromide is reacted with cyclopentylamine in dichloromethane (DCM) under basic conditions to form the bromoacetamide.
Procedure :
- Reagents : Bromoacetyl bromide, cyclopentylamine, DCM, NaHCO₃
- Conditions : 0°C to room temperature, 2 hours
- Yield : ~85%
Reaction Equation :
$$
\text{BrCH}2\text{COBr} + \text{Cyclopentylamine} \xrightarrow{\text{DCM}} \text{BrCH}2\text{CONH-Cyclopentyl} + \text{HBr}
$$
Coupling of the Core and Side Chain
The thiol group of the triazolopyridazine reacts with the bromoacetamide via an SN2 mechanism in the presence of a base.
Optimized Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : Triethylamine (Et₃N)
- Temperature : 60°C
- Time : 8 hours
Mechanism :
$$
\text{6-Thiol-triazolopyridazine} + \text{BrCH}_2\text{CONH-Cyclopentyl} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{HBr}
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product with >95% purity.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.4 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Challenges and Optimization
Side Reactions and Mitigation
- Disulfide Formation : Conduct reactions under nitrogen to prevent thiol oxidation.
- Incomplete Substitution : Use excess bromoacetamide (1.2 equiv) and prolonged reaction time.
Yield Improvement
- Catalytic Base : Employ K₂CO₃ instead of Et₃N for higher nucleophilicity.
- Solvent Optimization : Switch to THF for better solubility of intermediates.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Approaches
- Solvent Recycling : Recover DMF via distillation.
- Catalyst Recovery : Immobilize HCl on silica for reuse.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazolo and pyridazine moieties exhibit significant antimicrobial properties. N-cyclopentyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide could potentially serve as a lead compound in developing new antimicrobial agents. Triazolo derivatives have been documented to possess broad-spectrum antibacterial and antifungal activities, making them suitable candidates for further exploration in this domain .
Antimalarial Potential
In silico studies have shown that triazolo-pyridine compounds can be designed to target specific enzymes involved in malaria pathology. The compound under discussion may exhibit similar properties, allowing researchers to evaluate its efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary studies suggest that modifications in the triazolo structure can enhance antimalarial activity .
Anti-inflammatory Properties
Compounds containing sulfonamide groups have been recognized for their anti-inflammatory effects. Given that this compound incorporates such a group, it is hypothesized to exhibit anti-inflammatory activity. This could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various studies have focused on modifying the pyridine and triazole components to enhance bioactivity and reduce toxicity. For instance, substituting different groups on the triazole ring has shown promising results in increasing the compound's potency against specific targets .
Synthesis and Evaluation
Numerous studies have synthesized compounds related to this compound to evaluate their biological activities. One notable study involved creating a library of triazolo-pyridine derivatives and assessing their antimalarial activity through virtual screening and subsequent synthesis. Compounds derived from this library demonstrated varying degrees of effectiveness against Plasmodium falciparum, highlighting the potential of this structural motif in drug development .
Clinical Implications
The clinical implications of this compound are significant. As a potential candidate for treating infectious diseases and inflammatory conditions, further research into its pharmacokinetics and safety profile is warranted. Additionally, ongoing studies aim to elucidate its mechanism of action at the molecular level .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may modulate receptor function by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The triazolo[4,3-b]pyridazine scaffold is a common motif in medicinal chemistry due to its versatility in interacting with biological targets. Below is a comparative analysis of BG13866 and its analogs:
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Functional Insights from Analogous Compounds
- Lin28-1632: This methyl-substituted analog inhibits Lin28, rescues let-7 miRNA processing, and reduces cancer stem cell (CSC) tumorsphere formation. Its mechanism involves disrupting Lin28-let-7 interactions, promoting differentiation .
- PEF(S) Binders : Sulfonamide derivatives with triazolo[4,3-b]pyridazine groups (e.g., N-{3-[3-(2-alkoxyethoxy)-5-(4-methoxyphenyl)s}) bind to PEF(S) proteins via allosteric displacement of TNS . BG13866’s sulfanyl-acetamide group may similarly engage hydrophobic pockets in protein targets.
- Thermal Stability: Compound E-4b exhibits a high melting point (253–255°C), likely due to hydrogen bonding from its propenoic acid and benzoylamino groups . BG13866’s dichlorophenyl and cyclopentyl substituents may enhance lipophilicity, affecting solubility compared to polar analogs.
Implications for Drug Development
- Target Selectivity : The pyridin-2-yl group in BG13866 may confer specificity toward pyridine-binding domains, contrasting with pyridin-3-yl analogs (e.g., Enamine Ltd compound) that could target distinct epitopes .
- Lipophilicity vs. Solubility : BG13866’s higher molecular weight (431.3 vs. 308.34 for Lin28-1632) and dichlorophenyl group may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
- Therapeutic Potential: While Lin28-1632 demonstrates anti-CSC activity, BG13866’s structural features align with PEF(S) binders, suggesting applications in neurodegenerative or immune disorders .
Biological Activity
N-cyclopentyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
It consists of a cyclopentyl group attached to a thioacetamide moiety that incorporates a triazole-pyridazine core. This unique structure contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicated that it exhibits significant antibacterial properties, particularly against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. In particular, it has been noted for its inhibitory action on kinases such as p38 MAPK, which is linked to inflammatory responses .
The mechanisms by which this compound exerts its biological effects include:
- Targeting Cellular Pathways : The compound interacts with cellular signaling pathways that regulate cell growth and apoptosis. This is particularly relevant in cancer therapy where modulation of these pathways can lead to enhanced therapeutic efficacy.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in bacterial cells leading to cell death .
Study 1: Antibacterial Efficacy
In a study conducted to evaluate the antibacterial efficacy of various thioacetamide derivatives including N-cyclopentyl variants, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against several pathogenic bacteria. The results indicated that modifications in the thioamide structure significantly impacted antibacterial potency .
Study 2: Anticancer Activity
Another significant study evaluated the anticancer properties of N-cyclopentyl derivatives against human breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis at concentrations as low as 10 µM with an IC50 value determined to be approximately 15 µM. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
